molecular formula C22H25N3O4S B4133182 DIMETHYL 5-{[(4-BENZYLPIPERAZINO)CARBOTHIOYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(4-BENZYLPIPERAZINO)CARBOTHIOYL]AMINO}ISOPHTHALATE

Cat. No.: B4133182
M. Wt: 427.5 g/mol
InChI Key: UQZOGDSCSCOBID-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}isophthalate is an organic compound with the molecular formula C22H25N3O4S It is a derivative of isophthalic acid and contains a piperazine ring substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(4-BENZYLPIPERAZINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves the reaction of dimethyl 5-aminoisophthalate with 4-benzylpiperazine and a thiocarbonyl reagent. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the carbonothioyl linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Dimethyl 5-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}isophthalate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(4-BENZYLPIPERAZINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of isophthalic acid and piperazine, such as:

Uniqueness

Dimethyl 5-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}isophthalate is unique due to the presence of the benzyl group on the piperazine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

dimethyl 5-[(4-benzylpiperazine-1-carbothioyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-28-20(26)17-12-18(21(27)29-2)14-19(13-17)23-22(30)25-10-8-24(9-11-25)15-16-6-4-3-5-7-16/h3-7,12-14H,8-11,15H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZOGDSCSCOBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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